molecular formula C12H9Cl B3053738 3-Chloroacenaphthene CAS No. 5573-31-9

3-Chloroacenaphthene

Cat. No.: B3053738
CAS No.: 5573-31-9
M. Wt: 188.65 g/mol
InChI Key: ACBQLXLMWUXKHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloroacenaphthene is typically synthesized through the chlorination of acenaphthene. The process involves the reaction of acenaphthene with copper(I) chloride (CuCl) under controlled conditions . The steps are as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloroacenaphthene is unique due to the specific position of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable intermediate in the synthesis of complex organic molecules .

Biological Activity

3-Chloroacenaphthene (CAS Number: 5573-31-9) is a chlorinated derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH). This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and environmental science. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The chlorine atom in the compound enhances its electrophilic properties, allowing it to participate in electrophilic aromatic substitution reactions. This reactivity can lead to the formation of adducts with nucleophiles, which may influence biological pathways.

Biological Activities

1. Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties. In studies involving various bacterial strains, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for this compound against common pathogens such as Staphylococcus aureus and Escherichia coli were found to be less than 2.5 μM, indicating potent antibacterial efficacy .

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various mammalian cell lines. In vitro studies showed that this compound could reduce cell viability significantly, with IC50 values reported at or below 16 μM across different cancer cell lines . These findings suggest potential applications in cancer therapy, particularly in targeting resistant cancer cells.

Research Findings

Study Biological Activity Findings
Antibacterial StudyAntibacterialMIC < 2.5 μM against E. coli and S. aureus
Cytotoxicity EvaluationCytotoxicIC50 ≤ 16 μM in HeLa and NIH3T3 cells
Mechanistic InsightsElectrophilic ReactionsReacts with nucleophiles; forms adducts

Case Studies

Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated that the compound effectively inhibited growth at low concentrations, supporting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Viability
A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of this compound. The results consistently showed that the compound induced apoptosis and reduced cell viability significantly, highlighting its potential as an anticancer agent.

Properties

IUPAC Name

3-chloro-1,2-dihydroacenaphthylene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl/c13-11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBQLXLMWUXKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC3=C2C1=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204276
Record name Acenaphthylene, 3-chloro-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5573-31-9
Record name Acenaphthylene, 3-chloro-1,2-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005573319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acenaphthylene, 3-chloro-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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